molecular formula C11H8ClFN2 B125197 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine CAS No. 142220-65-3

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine

Cat. No.: B125197
CAS No.: 142220-65-3
M. Wt: 222.64 g/mol
InChI Key: BXYPHEXKAGGQBK-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a fluorophenyl group at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of 4-chloro-2-iodopyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-2-4-9(13)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPHEXKAGGQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633369
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142220-65-3
Record name 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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